17-Dihydroequilin 3-sulfate

概要

説明

17-Dihydroequilin 3-sulfate is a naturally occurring estrogenic compound found in horses. It is a sulfate ester of 17-Dihydroequilin, which is a minor constituent of conjugated estrogens used in hormone replacement therapy. This compound plays a significant role in the pharmacological effects of conjugated estrogens, particularly in the treatment of menopausal symptoms and osteoporosis .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 17-Dihydroequilin 3-sulfate typically involves the sulfation of 17-Dihydroequilin. One common method includes the reaction of 17-Dihydroequilin with sodium methoxide (NaOMe) and triethylamine-sulfur trioxide (Et3N-SO3) in anhydrous tetrahydrofuran (THF) at room temperature. The reaction proceeds as follows :

- Dissolve 17-Dihydroequilin in anhydrous THF.

- Add sodium methoxide dropwise at 22°C and stir for 30 minutes.

- Add triethylamine-sulfur trioxide at 22°C and stir for an additional period.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. High-performance liquid chromatography (HPLC) is often used for purification and quality control .

化学反応の分析

Types of Reactions

17-Dihydroequilin 3-sulfate undergoes various chemical reactions, including:

Oxidation: Conversion to equilin sulfate and other oxidized derivatives.

Reduction: Formation of 17β-Dihydroequilin from equilin.

Substitution: Sulfation reactions to form sulfate esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

Substitution: Sulfation is typically carried out using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H).

Major Products Formed

- Equilin sulfate

- 17β-Dihydroequilin

- Equilenin sulfate

科学的研究の応用

Pharmacokinetics and Metabolism

The pharmacokinetics of 17β-EqS has been extensively studied, revealing its metabolic pathways and clearance rates in postmenopausal women. Research indicates that after intravenous administration, 17β-EqS undergoes conversion to equilin sulfate and other metabolites, with a metabolic clearance rate that can be influenced by various factors including dosage and individual patient characteristics .

Therapeutic Applications

1. Hormone Replacement Therapy (HRT)

17β-EqS is utilized in hormone replacement therapy for postmenopausal women, where it plays a role in alleviating symptoms associated with estrogen deficiency. Studies have shown that it can influence serum levels of sex hormone-binding globulin (SHBG) and corticosteroid-binding globulin (CBG), thereby modulating hormonal balance and potentially reducing bone resorption .

2. Cardiovascular Health

The compound has demonstrated protective effects against atherosclerosis. In animal studies, 17β-EqS significantly reduced the development of atherosclerotic lesions compared to control groups, suggesting its potential as a cardioprotective agent . This effect may be attributed to its estrogenic properties, which enhance lipid profiles by increasing high-density lipoprotein (HDL) cholesterol levels while reducing low-density lipoprotein (LDL) cholesterol .

3. Neuroprotection

Recent research has highlighted the neuroprotective effects of 17β-EqS in models of traumatic brain injury (TBI). In preclinical studies involving swine, administration of 17β-EqS improved survival rates and cardiovascular recovery following combined TBI and hemorrhagic shock. The compound was associated with reduced markers of neuroinflammation and improved hemodynamic stability .

Case Studies

Several studies have documented the efficacy of 17β-EqS in clinical settings:

- Study on HRT : A randomized trial involving postmenopausal women showed that daily administration of 0.2 mg of 17β-EqS led to significant changes in SHBG levels compared to baseline measurements over 90 days .

- Cardiovascular Study : In an atherosclerosis model using rabbits, treatment with 17β-EqS resulted in a marked reduction in lesion formation compared to untreated controls, supporting its potential use as a therapeutic agent for cardiovascular diseases .

- Neuroprotection Study : In a study assessing the effects of 17β-EqS on TBI outcomes, results indicated significantly higher survival rates among treated animals compared to placebo groups, highlighting its potential role in emergency medicine .

作用機序

17-Dihydroequilin 3-sulfate exerts its effects by binding to estrogen receptors (ERα and ERβ) in target tissues. This binding activates the estrogen receptor complex, which then interacts with specific DNA sequences to regulate gene expression. The compound has a high binding affinity for estrogen receptors, leading to potent estrogenic effects .

類似化合物との比較

Similar Compounds

- Equilin sulfate

- Estrone sulfate

- 17α-Dihydroequilin sulfate

- 17β-Dihydroequilin sulfate

Uniqueness

17-Dihydroequilin 3-sulfate is unique due to its high estrogenic activity and potency. It has a higher binding affinity for estrogen receptors compared to other equine estrogens, making it a crucial component in hormone replacement therapies .

生物活性

17-Dihydroequilin 3-sulfate (DHES) is a significant component of conjugated equine estrogens, primarily found in products like Premarin. This compound has garnered attention for its unique biological properties and potential therapeutic applications, particularly in the context of hormone replacement therapy and related health outcomes.

- Chemical Formula : CHO

- Molar Mass : 268.356 g/mol

- IUPAC Name : 17α-Dihydroequilin 3-sulfate

This compound acts primarily as a selective estrogen receptor modulator (SERM), exhibiting both estrogenic and anti-estrogenic effects depending on the tissue context. This duality allows it to promote beneficial outcomes in certain systems while mitigating adverse effects commonly associated with estrogens, such as breast and endometrial proliferation.

Hormonal Impact

A study involving postmenopausal women revealed that DHES significantly affects sex hormone-binding globulin (SHBG) levels. Specifically, while estrone sulfate (E1S) increased SHBG levels, DHES decreased them. However, when combined with E1S, the levels of SHBG were significantly elevated compared to baseline measurements after 30 and 90 days of treatment .

- Table 1: Changes in SHBG Levels After Treatment

| Treatment Group | SHBG Change at 30 Days (%) | SHBG Change at 90 Days (%) |

|---|---|---|

| Estrone Sulfate (E1S) | +19.7 ± 6.0 | +61.3 ± 13.0 |

| DHES | -20.8 ± 68 | -12.4 ± 7.5 |

| E1S + DHES | +103 ± 27.9 | +98.2 ± 19.1 |

Lipid Profile Modulation

The lipid profiles of participants showed variability based on treatment type. Notably, high-density lipoprotein (HDL) cholesterol increased significantly with E1S treatment but showed minimal changes with DHES alone .

- Table 2: Lipid Profile Changes After Treatment

| Treatment Group | HDL Change at 30 Days (%) | HDL Change at 90 Days (%) |

|---|---|---|

| Estrone Sulfate (E1S) | +96.5 ± 39 | +91.5 ± 22.6 |

| DHES | -4.4 ± 22 | -2.6 ± 21.3 |

| E1S + DHES | +66.4 ± 13.3 | +79.2 ± 24.4 |

Cardiovascular Effects

In animal studies, particularly with rabbits, DHES demonstrated a protective effect against atherosclerosis when administered alongside an atherogenic diet . This suggests potential cardiovascular benefits that may be attributed to its estrogenic activity.

Neuroprotective Properties

Research indicates that compounds like DHES may possess neuroprotective qualities, particularly in models of traumatic brain injury and hemorrhagic shock . The mechanisms proposed include enhanced cardiac function and reduced neuroinflammation, which could be crucial for developing therapies for neurodegenerative conditions.

Case Studies and Clinical Trials

A notable clinical trial assessed the effects of DHES on postmenopausal women over a period of three months, focusing on various hormonal and metabolic outcomes . The findings highlighted its ability to modify the first-pass effects of conjugated estrogens and enhance bone health by reducing bone resorption markers.

Summary of Findings from Clinical Trials

- Participants : Postmenopausal women

- Duration : 90 days

- Key Outcomes :

- Significant changes in SHBG levels.

- Variability in lipid profiles.

- Potential synergistic effects when combined with other estrogens.

特性

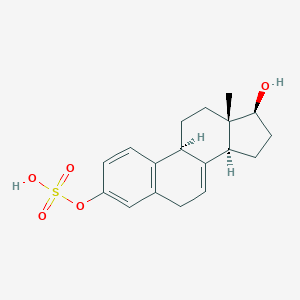

IUPAC Name |

[(9S,13S,14S,17S)-17-hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3-5,10,14,16-17,19H,2,6-9H2,1H3,(H,20,21,22)/t14-,16+,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPYDRYLQPJSBW-UBDQQSCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)O)C1CCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)O)[C@@H]1CC[C@@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60925644 | |

| Record name | 17-Hydroxyestra-1(10),2,4,7-tetraen-3-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126647-89-0 | |

| Record name | 17-Dihydroequilin 3-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126647890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Hydroxyestra-1(10),2,4,7-tetraen-3-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。